molecular formula C10H11F3O B7865575 1-(3,4,5-Trifluorophenyl)-1-butanol

1-(3,4,5-Trifluorophenyl)-1-butanol

Cat. No.: B7865575
M. Wt: 204.19 g/mol
InChI Key: PTBJKCIEENWPKH-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)-1-butanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluorobenzene acting as the nucleophile and the butanal as the electrophile. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reaction vessels, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 1-(3,4,5-Trifluorophenyl)-1-butanone.

    Reduction: Formation of 1-(3,4,5-Trifluorophenyl)butane.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and modulation of enzyme activity, contributing to its observed biological effects.

Comparison with Similar Compounds

1-(3,4,5-Trifluorophenyl)-1-butanol can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-1-butanol: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(3,4,5-Trifluorophenyl)-2-butanol: Differs in the position of the hydroxyl group, potentially altering its physical and chemical properties.

    1-(3,4,5-Trifluorophenyl)-1-propanol: Shorter carbon chain, which may influence its solubility and interaction with biological targets.

The unique trifluorophenyl group in this compound imparts distinct properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBJKCIEENWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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